2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide
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Overview
Description
2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the pyrazole ring and subsequent functionalization with chloro, fluoro, and sulfamoyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological process .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-{1-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}-5-sulfamoylbenzamide
- 2,4-Dichloro-N-{1-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}-5-sulfamoylbenzamide
Uniqueness
The uniqueness of 2,4-DICHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-5-SULFAMOYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1011405-47-2 |
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Molecular Formula |
C18H15Cl2FN4O3S |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C18H15Cl2FN4O3S/c1-10-6-17(24-25(10)9-11-2-4-12(21)5-3-11)23-18(26)13-7-16(29(22,27)28)15(20)8-14(13)19/h2-8H,9H2,1H3,(H2,22,27,28)(H,23,24,26) |
InChI Key |
SYGYWGCKGGFUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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